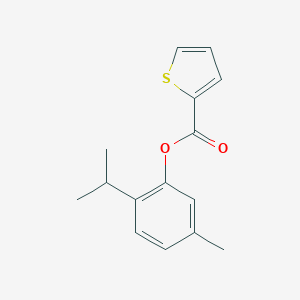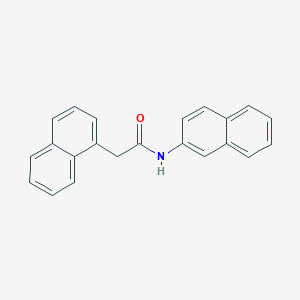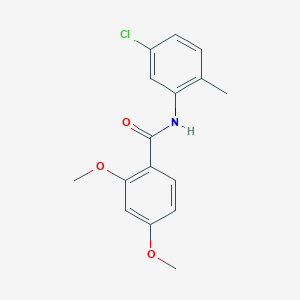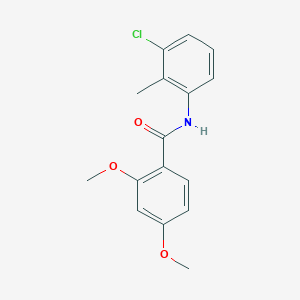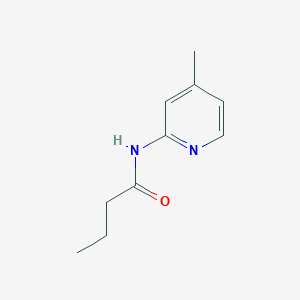
N-(2,4-dichlorophenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-2-methylpropanamide, commonly known as DCPA, is a herbicide that is widely used in agriculture to control weeds. It belongs to the amide family of herbicides and is known for its selective action against grassy weeds. DCPA is an important herbicide in the agricultural industry, and its synthesis, mechanism of action, and physiological effects have been widely studied.
Mécanisme D'action
DCPA works by inhibiting the germination of weed seeds and the growth of young seedlings. It does this by interfering with the biosynthesis of lipids in the plant, which are essential for growth and development. DCPA targets the chloroplasts in the plant cells, disrupting the photosynthetic process and causing the plant to die.
Biochemical and Physiological Effects:
DCPA has been shown to have low toxicity to non-target organisms, including mammals, birds, and aquatic organisms. However, it can cause skin and eye irritation, and ingestion can cause gastrointestinal distress. DCPA has also been shown to have a low potential for bioaccumulation in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
DCPA is a widely used herbicide in the agricultural industry, and its application in lab experiments has been studied extensively. Its selective action against grassy weeds and low toxicity to non-target organisms make it an ideal herbicide for use in various crops. However, its use in lab experiments can be limited by its potential for skin and eye irritation, as well as its potential for ingestion.
Orientations Futures
There are several future directions for research on DCPA. One area of research could focus on the development of new formulations of DCPA that are more effective and have lower toxicity to non-target organisms. Another area of research could focus on the potential use of DCPA in the control of invasive plant species. Additionally, further research could be conducted on the biochemical and physiological effects of DCPA on plants and non-target organisms.
Méthodes De Synthèse
DCPA is synthesized by the reaction of 2,4-dichlorobenzoyl chloride with 2-methylpropionamide in the presence of a base such as sodium hydroxide. The reaction yields DCPA as a white crystalline solid with a melting point of 102-103°C.
Applications De Recherche Scientifique
DCPA has been extensively studied for its application in weed control in agriculture. Its selective action against grassy weeds and low toxicity to non-target organisms make it an ideal herbicide for use in various crops, including corn, soybeans, and turfgrass. DCPA has also been studied for its potential use in the control of invasive plant species.
Propriétés
Formule moléculaire |
C10H11Cl2NO |
|---|---|
Poids moléculaire |
232.1 g/mol |
Nom IUPAC |
N-(2,4-dichlorophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-6(2)10(14)13-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3,(H,13,14) |
Clé InChI |
RCJSFOUUGNQLRI-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)Cl)Cl |
SMILES canonique |
CC(C)C(=O)NC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B291827.png)
![Dimethyl 5-{[(2-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291833.png)
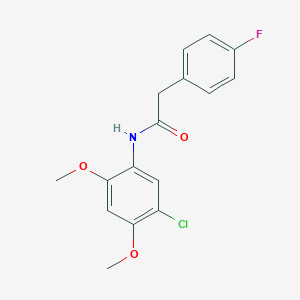
![2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide](/img/structure/B291835.png)



